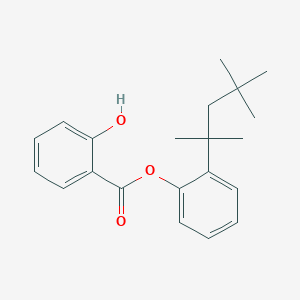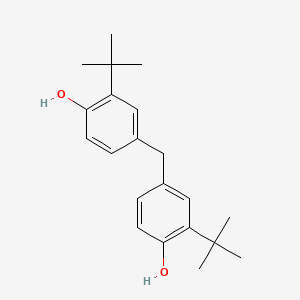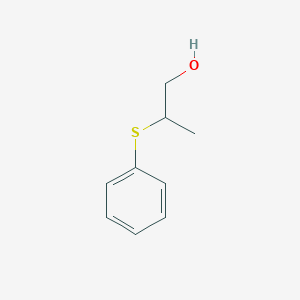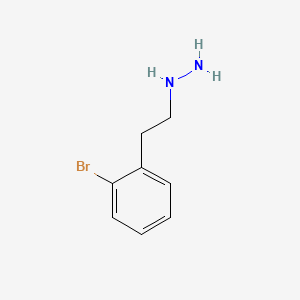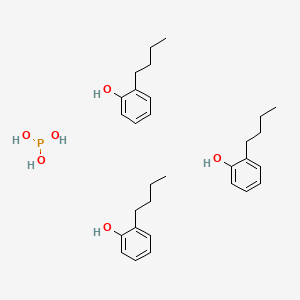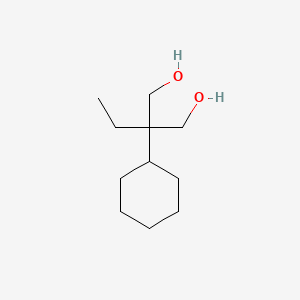
1,3-Propanediol, 2-cyclohexyl-2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is an organic compound with the molecular formula C13H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a cyclohexyl and an ethyl group attached to the second carbon of the propane chain. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- can be achieved through several methods. One common approach involves the reaction of cyclohexyl ethyl ketone with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Cyclohexyl ethyl ketone or cyclohexyl acetic acid.
Reduction: Cyclohexyl ethyl propane.
Substitution: Cyclohexyl ethyl halides or amines.
科学研究应用
1,3-Propanediol, 2-cyclohexyl-2-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexyl and ethyl groups can affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments.
相似化合物的比较
Similar Compounds
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1,3-propanediol: Contains a methyl group instead of a cyclohexyl group.
1,3-Butanediol: A shorter chain diol with different physical and chemical properties.
Uniqueness
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These features make it particularly valuable in applications requiring specific hydrophobic and steric properties.
属性
CAS 编号 |
25450-99-1 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2-cyclohexyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H22O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h10,12-13H,2-9H2,1H3 |
InChI 键 |
VKVNNYYLKZRPQJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



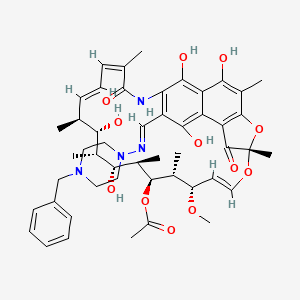
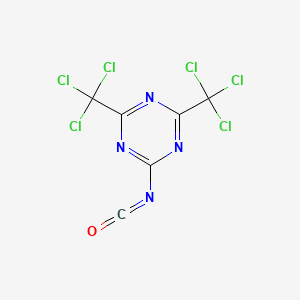
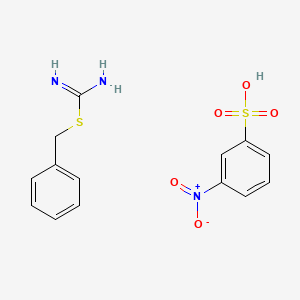
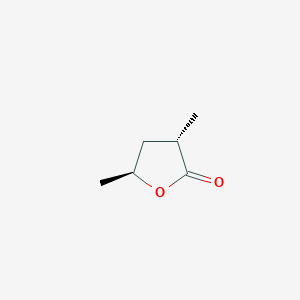
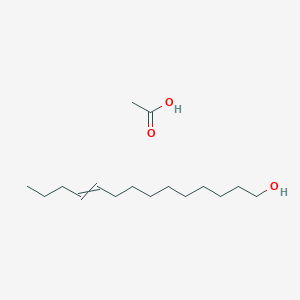
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
